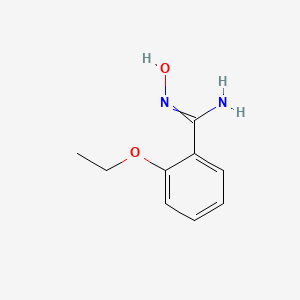

2-ethoxy-N'-hydroxybenzenecarboximidamide

説明

2-Ethoxy-N'-hydroxybenzenecarboximidamide (CAS: 879-57-2) is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . It is structurally characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a hydroxyimino-carboximidamide group (-C(=NH)NHOH) at the adjacent position. This compound is primarily utilized as a key intermediate in the synthesis of cyclic pyrimidinones, which are potent inhibitors of phosphodiesterase 5 (PDE5) enzymes, such as those found in the drug Vardenafil . Its role in pharmaceutical synthesis underscores its importance in medicinal chemistry, particularly in optimizing drug potency and selectivity.

特性

IUPAC Name |

2-ethoxy-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGRANBHYCXFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398835 | |

| Record name | 2-ethoxy-N-hydroxybenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-57-2 | |

| Record name | N′-Hydroxy-2-ethoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethoxy-N-hydroxybenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-N-hydroxybenzenecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Reagents

The target compound is synthesized through the amidoxime formation reaction, where hydroxylamine attacks the electrophilic carbon of the nitrile group in 2-ethoxybenzonitrile. The reaction proceeds as follows:

Key Reagents and Conditions

Step-by-Step Protocol

-

Dissolution : 2-Ethoxybenzonitrile (10 mmol) is dissolved in 50 mL of ethanol.

-

Hydroxylamine Addition : Hydroxylamine hydrochloride (12 mmol) and 25 mL of deionized water are added to the solution.

-

Reflux : The mixture is heated under reflux at 60°C for 5 hours with vigorous stirring.

-

Precipitation : Upon cooling to room temperature, the product precipitates as a white crystalline solid.

-

Isolation : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Yield and Purity

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product solubility. Ethanol-water mixtures enhance hydroxylamine solubility while maintaining the nitrile’s reactivity. Elevated temperatures (60°C) accelerate the reaction but require careful control to avoid byproduct formation.

Table 1: Solvent Systems and Their Efficiency

| Solvent Ratio (EtOH:HO) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1:1 | 60 | 5 | 88 |

| 2:1 | 60 | 6 | 82 |

| 1:2 | 50 | 8 | 75 |

Stoichiometry and Catalysis

A slight excess of hydroxylamine hydrochloride (1.2 equivalents) ensures complete nitrile conversion. Catalysts are generally unnecessary, but trace amounts of sodium acetate (pH buffer) can improve reproducibility.

Industrial-Scale Production

Scalability Challenges

Industrial synthesis requires addressing:

Process Flow

-

Continuous Reactors : Feed 2-ethoxybenzonitrile and hydroxylamine hydrochloride into a continuous stirred-tank reactor (CSTR).

-

In-Line Monitoring : Use FTIR spectroscopy to track nitrile conversion in real time.

-

Crystallization : Cool the reaction mixture to 10°C to maximize product precipitation.

-

Drying : Employ fluidized-bed dryers to achieve moisture content <0.5%.

Quality Control and Analytical Methods

Purity Assessment

Impurity Profiling

Common impurities include unreacted nitrile and over-oxidized byproducts. These are minimized by optimizing reaction time and stoichiometry.

Emerging Methodologies and Research Gaps

Recent advances explore enzymatic catalysis for amidoxime formation, though yields remain suboptimal (<70%). Additionally, microwave-assisted synthesis reduces reaction times to 1 hour but requires specialized equipment .

化学反応の分析

Types of Reactions

2-ethoxy-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

2-ethoxy-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of cyclic pyrimidinones, which are novel inhibitors for phosphodiesterase type 5 (PDE5).

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

作用機序

The mechanism of action of 2-ethoxy-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

類似化合物との比較

Table 1: Substituent Comparison of Benzenecarboximidamide Derivatives

Physicochemical and Functional Differences

Electronic Effects: The ethoxy group (-OCH₂CH₃) in this compound is electron-donating, enhancing the electron density of the benzene ring and stabilizing intermediates during synthesis. In contrast, fluoro substituents (-F) are electron-withdrawing, increasing electrophilicity and altering reaction pathways .

Solubility and Stability :

- The ethoxy derivative exhibits moderate solubility in polar organic solvents (e.g., acetonitrile, chloroform) due to its balanced hydrophilicity .

- Fluorinated analogs show higher metabolic stability and resistance to oxidative degradation, advantageous for in vivo applications .

Biological Activity :

生物活性

2-Ethoxy-N'-hydroxybenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : 180.204 g/mol

- Density : 1.17 g/cm³

- Boiling Point : 364.9 °C at 760 mmHg

- Flash Point : 174.5 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as:

- Antimicrobial Agent : Exhibiting significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values indicating robust antibacterial potential .

- Anti-inflammatory Agent : Potentially modulating inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Antimicrobial Properties

Research indicates that this compound has shown promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 8 |

| Enterococcus faecalis (ATCC 51299) | 8 |

| Escherichia coli (ATCC 10536) | Moderate |

| Pseudomonas aeruginosa (ATCC 10145) | Moderate |

The compound also demonstrated the ability to inhibit biofilm formation, which is critical in preventing chronic infections caused by biofilm-forming bacteria .

Anti-inflammatory Activity

The compound's anti-inflammatory effects are linked to its potential as an inhibitor of serine proteases, which play a crucial role in the inflammatory response and blood coagulation processes. This mechanism positions it as a candidate for therapeutic applications in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other compounds within its class. A comparative analysis is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Ethoxy group at position 2 | Potential antimicrobial and anti-inflammatory effects |

| 3-Ethoxy-N'-hydroxybenzenecarboximidamide | Ethoxy group at position 3 | Different reactivity due to substitution pattern |

| 4-Ethoxy-N'-hydroxybenzenecarboximidamide | Ethoxy group at position 4 | Variations in biological activity compared to others |

| Benzamidine | Basic benzamidine structure | Known for anticoagulant properties |

This table illustrates how variations in substitution patterns can influence biological activities, making the study of these compounds essential for drug development.

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-N'-hydroxybenzenecarboximidamide, and how can purity be maximized?

The synthesis typically involves a multi-step approach:

- Step 1 : Introduction of the ethoxy group via nucleophilic substitution on a halogenated benzene precursor under reflux with sodium ethoxide in ethanol .

- Step 2 : Formation of the hydroxyimino group by reacting with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF) at controlled pH (7–8) to avoid over-oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Inert atmospheres (N₂/Ar) prevent oxidation during sensitive steps .

Table 1 : Comparison of Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethoxylation | NaOEt, EtOH, 80°C, 12h | 75–85 | 90–95 |

| Hydroxyimination | NH₂OH·HCl, DMF, pH 8, 60°C | 60–70 | 85–90 |

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and hydroxyimino moiety (δ ~9.5 ppm for N-OH) .

- IR : Peaks at 1630–1650 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (O-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Questions

Q. How does the ethoxy substituent influence the compound’s reactivity compared to methoxy or halogenated analogs?

The ethoxy group’s electron-donating nature enhances electrophilic substitution at the para position, while steric effects reduce reactivity compared to smaller substituents (e.g., methoxy). Comparative studies using Hammett constants (σ values) and DFT calculations show:

- Electrophilic Reactivity : Ethoxy derivatives exhibit slower nitration rates than methoxy analogs due to steric hindrance .

- Redox Stability : Ethoxy-substituted compounds show higher resistance to oxidation than chloro analogs, as confirmed by cyclic voltammetry .

Q. What experimental strategies address contradictions in reported biological activities of hydroxybenzenecarboximidamide derivatives?

Contradictions often arise from variations in assay conditions or impurity profiles. Resolve discrepancies by:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and controls (e.g., DMSO vehicle at <0.1% v/v) .

- Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) before biological testing .

- Mechanistic Profiling : Compare inhibition constants (Ki) for target enzymes (e.g., cytochrome P450 isoforms) across derivatives to isolate substituent effects .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like NADPH oxidase. The ethoxy group’s orientation in hydrophobic pockets improves binding affinity over des-ethoxy analogs .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., logP, polar surface area) with antibacterial IC₅₀ values to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s stability under acidic conditions?

Stability varies with solvent systems and protonation states:

- In Aqueous HCl (pH < 3) : Rapid hydrolysis of the hydroxyimino group occurs, forming a carboxylic acid derivative .

- In Organic Acids (e.g., AcOH) : Stability improves due to reduced water activity, as shown by NMR monitoring over 24h . Recommendation : Prefer non-aqueous buffers (e.g., THF/acetic acid) for reactions requiring acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。